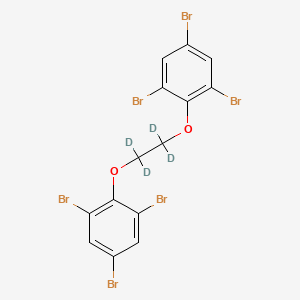

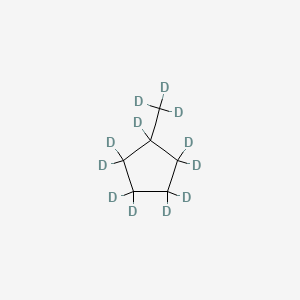

![molecular formula C10H12ClIN2 B587440 2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine CAS No. 909193-59-5](/img/structure/B587440.png)

2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

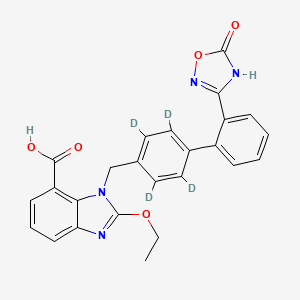

2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine (CIP) is a heterocyclic compound belonging to the pyridine class of organic compounds. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. CIP has been used in a variety of research applications such as drug design, drug discovery, and biochemistry. CIP has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential applications in the fields of medicine and agriculture.

Scientific Research Applications

Pyridine Derivatives in Medicinal Chemistry

Pyridine derivatives are pivotal in medicinal chemistry, exhibiting a wide range of biological activities including antifungal, antibacterial, antioxidant, analgesic, anti-inflammatory, and anticancer properties. These compounds are integral in the development of new therapeutic agents due to their structural versatility and bioactivity. For example, studies have highlighted the importance of pyridine scaffolds in designing drugs with improved pharmacological profiles, emphasizing their role in enhancing solubility, bioavailability, and overall efficacy of pharmacological agents (Alshamrani, 2023).

Catalytic Applications of Pyridine Derivatives

In the field of catalysis, pyridine derivatives serve as ligands in the formation of metal complexes, influencing catalytic activities in organic synthesis and industrial chemical processes. Their ability to bind with metals and form stable complexes is utilized in various catalytic reactions, including those relevant to environmental and green chemistry applications. The versatility of pyridine derivatives in catalysis is underscored by their use in developing hybrid catalysts for synthesizing biologically and pharmaceutically significant molecules (Parmar, Vala, & Patel, 2023).

Environmental and Agricultural Significance

Pyridine-based compounds also play a crucial role as agrochemicals, including pesticides, fungicides, insecticides, and herbicides. Their effectiveness in pest control and plant protection underscores the importance of pyridine derivatives in agricultural chemistry. Research focusing on the discovery and development of pyridine-based agrochemicals highlights the continuous need for novel compounds that can address the evolving challenges in pest management and agricultural productivity (Guan et al., 2016).

properties

IUPAC Name |

2-chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClIN2/c1-14-4-2-3-9(14)7-5-8(12)10(11)13-6-7/h5-6,9H,2-4H2,1H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPODFRDDPRLOO-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CC(=C(N=C2)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CC(=C(N=C2)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747333 |

Source

|

| Record name | 2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |

CAS RN |

909193-59-5 |

Source

|

| Record name | 2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

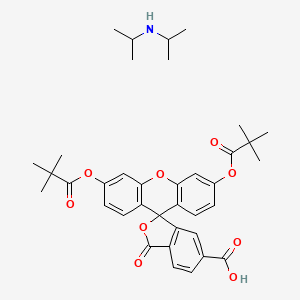

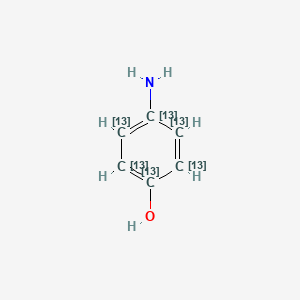

![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)

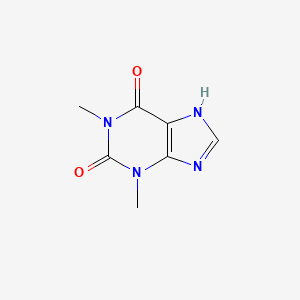

![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)